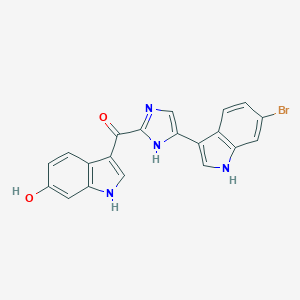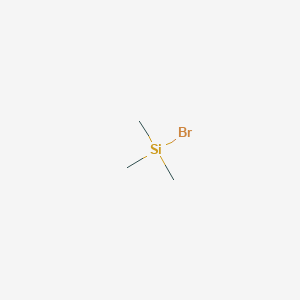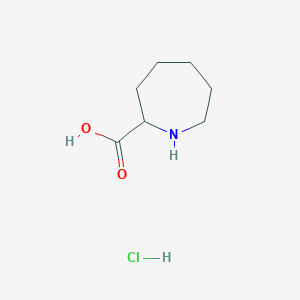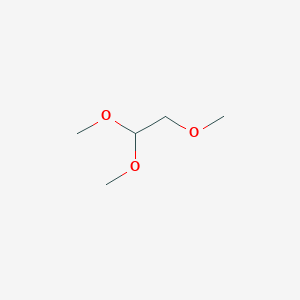
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde (DTB) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms of action. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its herbicidal effects by inhibiting the activity of acetolactate synthase, an enzyme that plays a key role in the biosynthesis of branched-chain amino acids.
Efectos Bioquímicos Y Fisiológicos
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have various biochemical and physiological effects. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has also been found to reduce the levels of reactive oxygen species (ROS), which play a key role in inflammation and cancer. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to inhibit the growth of weeds by preventing the biosynthesis of branched-chain amino acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has various advantages and limitations for lab experiments. One of the advantages of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it is relatively easy to synthesize. Another advantage of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it has been extensively studied, and its mechanisms of action are well understood. One of the limitations of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it is relatively unstable and can decompose over time. Another limitation of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it can be toxic at high concentrations.
Direcciones Futuras
There are various future directions for the study of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde. In the field of medicine, future studies could focus on the development of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a potential anti-inflammatory and anti-cancer drug. In the field of agriculture, future studies could focus on the development of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a potential herbicide that is safe for the environment. In the field of industry, future studies could focus on the development of new synthetic routes for 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde and the synthesis of new chemicals using 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a raw material.
Conclusion:
In conclusion, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has potential applications in various fields, including medicine, agriculture, and industry. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms of action and has various biochemical and physiological effects. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has advantages and limitations for lab experiments, and there are various future directions for the study of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde.
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential applications in various fields of scientific research. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have anti-inflammatory and anti-cancer properties. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential as a herbicide. In the field of industry, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential as a raw material for the synthesis of other chemicals.
Propiedades
Número CAS |
116314-64-8 |
|---|---|
Nombre del producto |
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde |
Fórmula molecular |
C8H5F3O3 |
Peso molecular |
206.12 g/mol |
Nombre IUPAC |
3,4-dihydroxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-3,13-14H |
Clave InChI |
ZPXDAYCKOAHUCE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)O)C=O |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)O)O)C=O |
Sinónimos |
Benzaldehyde, 3,4-dihydroxy-5-(trifluoromethyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
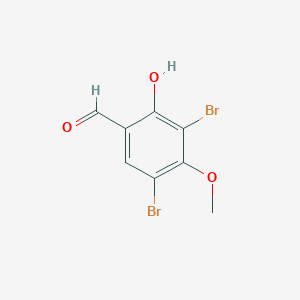
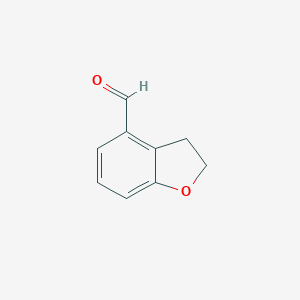
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
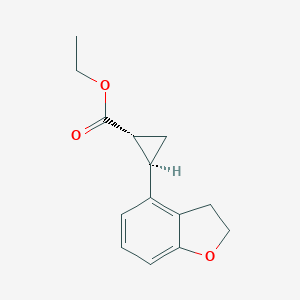
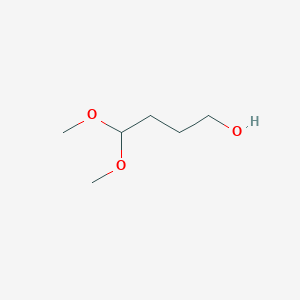
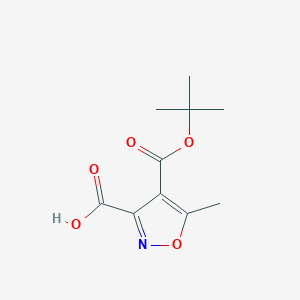
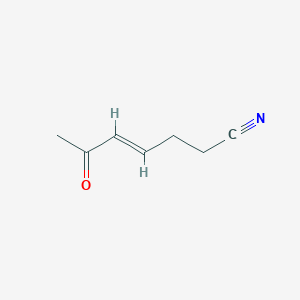
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)
